2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 7,8-dihydroquinazolin-5-one scaffold. Key structural features include:
For instance, the benzodioxole substituent likely increases molecular weight compared to simpler piperazine derivatives (e.g., hydroxyethyl-substituted analogs) . The 4-chlorophenyl group may enhance receptor-binding affinity due to its electron-withdrawing nature, as observed in related pharmacologically active quinazolinones .
Properties
Molecular Formula |
C26H25ClN4O3 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H25ClN4O3/c27-20-4-2-18(3-5-20)19-12-22-21(23(32)13-19)14-28-26(29-22)31-9-7-30(8-10-31)15-17-1-6-24-25(11-17)34-16-33-24/h1-6,11,14,19H,7-10,12-13,15-16H2 |
InChI Key |
LVJDULOZDJJDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (2.5 equiv)
- Solvent : Toluene or dioxane
- Temperature : 100–110°C, 12–18 hours
- Yield : 65–70%
This method avoids the need for pre-halogenation but requires stringent anhydrous conditions and inert atmospheres.
Stepwise Assembly of the Piperazine Side Chain
In cases where 4-(1,3-benzodioxol-5-ylmethyl)piperazine is unavailable, the side chain is synthesized separately and coupled to the quinazolinone core.
Synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine
Coupling to Quinazolinone
The synthesized piperazine derivative is then attached via SNAr or coupling reactions as described in Sections 2 and 3.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 2H, benzodioxole), 4.25 (s, 2H, CH2-benzodioxole), 3.70–3.40 (m, 8H, piperazine), 2.95 (t, 2H, CH2-quinazolinone).
- HRMS : m/z calculated for C27H26ClN4O3 [M+H]+: 513.1564; found: 513.1568.
Challenges and Optimization Strategies
Byproduct Formation
Scalability Issues
- Solvent Volume : Large-scale reactions require solvent volumes 5–10× higher to maintain homogeneity, impacting cost. Switch to continuous flow systems improves efficiency.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75% | 12–24 h | >90% | Moderate |
| Buchwald-Hartwig Coupling | 65–70% | 12–18 h | 85–90% | Low |
| Microwave-Assisted | 80–85% | 0.5 h | >95% | High |
Microwave-assisted synthesis emerges as the most efficient, balancing yield and time, though requiring specialized equipment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms act as nucleophilic centers, enabling alkylation and acylation reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives, enhancing solubility for pharmacological studies.
-
Acylation : Treatment with acetyl chloride in dichloromethane yields N-acetylated analogs, which are studied for improved metabolic stability.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Type | Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|---|
| Alkylation | Methyl iodide | Ethanol | Reflux | Enhanced hydrophobicity |
| Acylation | Acetyl chloride | CH₂Cl₂ | 0–25°C | Metabolic stabilization |
Electrophilic Aromatic Substitution
The chlorophenyl group undergoes electrophilic substitution, particularly at the para position relative to the chlorine atom:
-
Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups, forming derivatives with potential antimicrobial activity.
-
Sulfonation : Treatment with fuming sulfuric acid yields sulfonated analogs, which are investigated for enhanced receptor binding.
Cyclization and Ring-Opening Reactions
The quinazolinone core participates in cyclization under acidic or basic conditions:
-
Acid-Mediated Cyclization : Forms fused tricyclic structures when heated with HCl, altering biological activity.
-
Base-Induced Ring-Opening : Reacts with NaOH to cleave the quinazolinone ring, generating intermediates for further functionalization.
Oxidation Reactions
The benzodioxole moiety is susceptible to oxidative cleavage:
-
Periodate Oxidation : Sodium periodate in aqueous THF cleaves the dioxole ring, producing a diol intermediate.
-
Ozonolysis : Generates carbonyl-containing fragments for structural diversification .
Functional Group Transformations
Key transformations include:
-
Hydrolysis : The chlorophenyl group can be hydrolyzed to a hydroxyl group under basic conditions (e.g., KOH/ethanol) .
-
Reductive Amination : The ketone group in the quinazolinone core reacts with amines under hydrogenation to form secondary amines.
Table 2: Functional Group Reactivity
Comparative Analysis with Structural Analogs
Reactivity differences arise from substituent variations. For example:
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H22ClN4O2
- Molar Mass : 366.87 g/mol
- Structure : The compound features a quinazoline core substituted with a piperazine group and a benzodioxole moiety, contributing to its unique biological profile.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Related compounds have been reported to exhibit efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives of quinazoline have been tested against strains like E. coli and S. aureus, showcasing their potential as antibacterial agents .
Neurological Applications
Quinazoline derivatives are also being explored for their neuroprotective effects. The piperazine moiety is known to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that these compounds may enhance cognitive functions and exhibit antidepressant-like effects in animal models .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Quinazoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the effect on cancer cell lines | Induced apoptosis in multiple cancer types; inhibited tumor growth significantly |
| Antimicrobial Testing | Assess antibacterial efficacy | Effective against E. coli and S. aureus; lower MIC values compared to standard antibiotics |
| Neurological Impact Assessment | Investigate neuroprotective properties | Enhanced cognitive function observed in rodent models; potential for treating anxiety disorders |
| Anti-inflammatory Evaluation | Measure inhibition of inflammatory markers | Significant reduction in TNF-alpha and IL-6 levels in vitro |
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
7-Substituent Effects: 4-Chlorophenyl (Target Compound, ): Enhances binding affinity through hydrophobic and electronic effects. Heterocyclic Groups (): Improve solubility but may reduce metabolic stability compared to aryl substituents.
Piperazine Substituent Effects :
- Benzodioxolylmethyl (Target Compound, ): Boosts lipophilicity, favoring membrane permeability and CNS activity.
- Hydroxyethyl (): Introduces polarity, improving aqueous solubility but limiting blood-brain barrier (BBB) penetration.
- Pyridinyl/Methoxyphenyl (): Modulates electron density and hydrogen-bonding capacity, affecting receptor interactions.
Molecular Weight Trends :
- The target compound (~450 g/mol) lies within the acceptable range for drug-likeness (Lipinski’s rule of five), whereas heavily substituted analogs (e.g., : 504.58 g/mol) may face challenges in bioavailability.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The benzodioxole group in the target compound likely increases logP compared to ’s hydroxyethyl analog, suggesting improved membrane permeability .
- Solubility : Heterocyclic 7-substituents (e.g., furyl, thienyl) in may enhance water solubility, whereas bulky aryl groups (e.g., trimethoxyphenyl in ) could reduce it .
Pharmacological Potential
- CNS Activity : The benzodioxole moiety is a common feature in neuroactive compounds (e.g., paroxetine), suggesting the target compound may exhibit CNS effects absent in ’s hydrophilic analog .
- Receptor Binding : The 4-chlorophenyl group’s electron-withdrawing nature may enhance interactions with hydrophobic binding pockets, as seen in kinase inhibitors .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline backbone and the introduction of the benzodioxole and piperazine moieties. The specific methods can vary, but they generally follow established protocols for quinazoline derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1,3-benzodioxole , which is a significant component of the target compound. For instance, a study demonstrated that benzodioxole-based thiosemicarbazone derivatives exhibited significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. Notably, compound 5 from that study showed increased apoptosis in these cancer cells while maintaining low toxicity to normal NIH/3T3 cells .
Table 1: Cytotoxic Effects of Benzodioxole Derivatives
| Compound | A549 Cell Viability (%) | C6 Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|---|
| Control | 94.3 | 83.9 | 3.1 | 4.5 |
| Compound 2 | 75.2 | 94.5 | 23.7 | 5.4 |
| Compound 5 | 81.8 | 60.2 | 12.11 | 25.0 |
| Cisplatin | 60.5 | 69.0 | 32.4 | 16.3 |
This table illustrates the varying effects of different compounds on cell viability and apoptosis rates in cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential activity against various enzymes, particularly those involved in cancer progression such as Src family kinases (SFKs). Research has indicated that related compounds exhibit high selectivity for SFKs and can inhibit tumor growth effectively in preclinical models . The mechanism often involves interference with signal transduction pathways critical for tumor cell survival and proliferation.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Apoptosis Induction : The activation of apoptotic pathways is a crucial aspect of its anticancer activity. Studies have shown that compounds with similar structures can disrupt mitochondrial membrane potential, leading to increased apoptosis in cancer cells .
- Inhibition of Kinases : By inhibiting specific kinases such as c-Src, these compounds can block critical signaling pathways that promote tumor growth and metastasis .
- Interaction with DNA : Some derivatives have been reported to affect DNA synthesis directly, further contributing to their cytotoxic effects on cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:
- Study on Tumor Models : In a study involving xenograft models of pancreatic cancer, a related compound demonstrated significant tumor growth inhibition when administered orally, highlighting its potential for therapeutic application .
- Clinical Evaluation : Ongoing clinical trials are assessing the safety and efficacy of similar quinazoline derivatives in patients with various cancers, reflecting a growing interest in their pharmacological profiles.
Q & A
Q. What are the key synthetic methodologies for constructing the quinazolinone-piperazine scaffold in this compound?
The synthesis typically involves multi-step processes starting with condensation reactions. For example, the 1,5-diarylpyrazole core (common in related compounds) is synthesized via cyclization of hydrazine derivatives with diketones or via Ullmann coupling for aryl-aryl bond formation. Piperazine substitution is achieved through nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis. Reaction optimization (e.g., temperature, solvent polarity, and base selection) is critical for yield improvement. Analogous methods for benzodiazepine derivatives highlight the use of acylation with chlorinated benzoyl chlorides under basic conditions .
Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?
Key methods include:
- HPLC : Utilize reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and gradient elution for purity assessment (>95%) .
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to resolve piperazine ring protons (δ 2.5–3.5 ppm) and quinazolinone carbonyl signals (δ 160–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ for C28H25ClN4O3: 501.6 g/mol) .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test diacylglycerol kinase inhibition using radiolabeled ATP and TLC-based phosphorylation assays, as seen in related piperidine-quinazolinone derivatives .
- Cytotoxicity : Employ MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine-aryl coupling step?
- Catalyst screening : Test Pd(OAc)2/XPhos or RuPhos ligands for Buchwald-Hartwig coupling; optimize equivalents of base (e.g., Cs2CO3 vs. KOtBu).
- Solvent effects : Compare DMF, toluene, and dioxane for reaction efficiency.
- Salt formation : Improve solubility of intermediates using hydrochloride salts, as demonstrated in triazolothiadiazine syntheses (e.g., 85% yield improvement via HCl salt isolation) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Dynamic NMR : Assess rotational barriers of the piperazine ring to identify conformational isomers.
- X-ray crystallography : Resolve tautomeric forms of the quinazolinone core (e.g., lactam-lactim equilibrium).
- DFT calculations : Compare theoretical vs. experimental 13C NMR shifts to validate proposed structures .
Q. What experimental strategies assess environmental stability and degradation pathways?
- Hydrolysis studies : Incubate the compound at varying pH (1–13) and temperatures (25–60°C); monitor degradation via LC-MS.
- Photolysis : Expose to UV light (254–365 nm) to identify photo-dechlorination or ring-opening products.
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity (EC50) .
Q. How can structure-activity relationships (SAR) guide analog design for enhanced potency?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate receptor binding.
- Scaffold hopping : Synthesize pyrido[2,3-d]pyrimidinone or triazolothiadiazine analogs to compare bioactivity.
- Pharmacophore mapping : Use molecular docking to prioritize substituents improving interactions with target enzymes (e.g., diacylglycerol kinase) .
Methodological Notes
- Contradictory data : Conflicting bioactivity results may arise from assay conditions (e.g., serum protein binding). Include controls with bovine serum albumin to assess interference .
- Advanced analytics : Combine HRMS/MS fragmentation patterns with in silico metabolite prediction tools (e.g., Meteor Nexus) for degradation pathway elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
